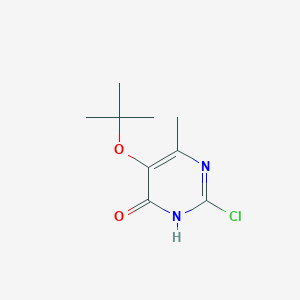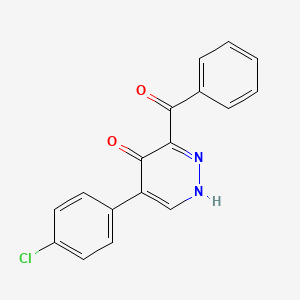![molecular formula C12H15N3O B12923843 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline CAS No. 689251-59-0](/img/structure/B12923843.png)
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.
5-Ethyl-1,2,4-oxadiazole: A compound with a similar core structure but different substituents.
Uniqueness
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aniline moiety makes it particularly versatile for various applications in medicinal and industrial chemistry .
Propiedades
Número CAS |
689251-59-0 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-2-11-14-15-12(16-11)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8,13H2,1H3 |
Clave InChI |
WZBCSBKDYYWLMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(O1)CCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
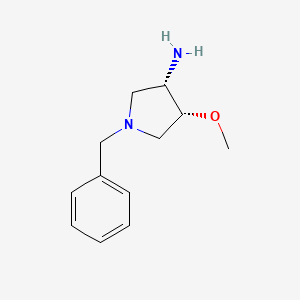
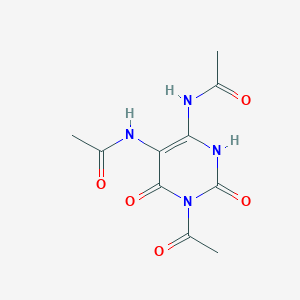
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
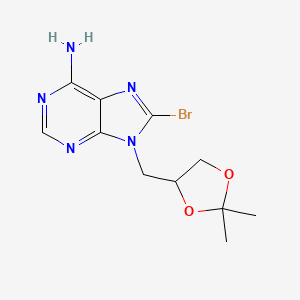
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

